molecular formula C9H12FNO B2910394 2-(4-fluorophenoxy)-N-methylethanamine CAS No. 694431-80-6

2-(4-fluorophenoxy)-N-methylethanamine

Cat. No.: B2910394
CAS No.: 694431-80-6
M. Wt: 169.199
InChI Key: VZQSZMVYSMWEOC-UHFFFAOYSA-N
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Description

2-(4-Fluorophenoxy)-N-methylethanamine (C₉H₁₂FNO, molecular weight 169.199 g/mol) is a secondary amine characterized by a phenoxy group substituted with a fluorine atom at the para position and an N-methyl ethylamine moiety . Its IUPAC name is this compound, and it is also known by synonyms such as [2-(4-fluorophenoxy)ethyl]-methylamine and N-methyl-2-(4-fluorophenoxy)ethylamine . The compound’s structure combines aromatic and aliphatic components, making it a versatile intermediate in organic synthesis and pharmaceutical research.

Properties

IUPAC Name

2-(4-fluorophenoxy)-N-methylethanamine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H12FNO/c1-11-6-7-12-9-4-2-8(10)3-5-9/h2-5,11H,6-7H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VZQSZMVYSMWEOC-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CNCCOC1=CC=C(C=C1)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H12FNO
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

169.20 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

694431-80-6
Record name [2-(4-fluorophenoxy)ethyl](methyl)amine
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Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(4-fluorophenoxy)-N-methylethanamine typically involves the reaction of 4-fluorophenol with an appropriate ethanamine derivative. One common method is the nucleophilic substitution reaction where 4-fluorophenol reacts with N-methyl-1-ethanamine in the presence of a base such as sodium hydride or potassium carbonate. The reaction is usually carried out in an aprotic solvent like dimethylformamide (DMF) or dimethyl sulfoxide (DMSO) at elevated temperatures .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification steps such as recrystallization or chromatography are employed to obtain the desired product with high purity .

Chemical Reactions Analysis

Types of Reactions

2-(4-fluorophenoxy)-N-methylethanamine can undergo various chemical reactions, including:

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Sodium hydride in DMF or DMSO.

Major Products

Scientific Research Applications

2-(4-fluorophenoxy)-N-methylethanamine has several applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential as a ligand in receptor binding studies.

    Medicine: Explored for its potential therapeutic properties, including its role as a precursor in drug development.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 2-(4-fluorophenoxy)-N-methylethanamine involves its interaction with specific molecular targets. The compound can bind to receptors or enzymes, modulating their activity. The fluorine atom enhances the compound’s binding affinity and stability, making it a valuable tool in biochemical studies .

Comparison with Similar Compounds

Comparison with Similar Compounds

The following table summarizes structural analogs of 2-(4-fluorophenoxy)-N-methylethanamine, highlighting key differences in substituents, molecular properties, and applications:

Compound Name Molecular Formula Substituents Key Features Applications/Research Findings References
This compound C₉H₁₂FNO 4-Fluorophenoxy, N-methyl Bioavailability enhanced by fluorine; used in RBP4 antagonist synthesis. Intermediate for nonretinoid RBP4 antagonists with metabolic stability .
2-(2-<i>tert</i>-Butyl-4-fluorophenoxy)-N-methylethanamine hydrochloride C₁₃H₁₉FNO·HCl 4-Fluoro, 2-<i>tert</i>-butyl, hydrochloride Bulkier <i>tert</i>-butyl group improves lipophilicity; confirmed by ¹H NMR. Synthesized as a precursor for RBP4 antagonists; 46% yield via HCl-mediated deprotection .
2-(3-(Benzyloxy)-2-fluorophenyl)-N-(3,4-dimethoxyphenethyl)-N-methylacetamide C₂₇H₂₉FNO₄ Benzyloxy, 2-fluoro, dimethoxyphenethyl Fluorine and benzyloxy groups modulate enzymatic regioselectivity. Demonstrated utility in enzyme-substrate studies for regioselective inversion .
2-(Benzhydryloxy)-N-methylethanamine HCl C₁₆H₁₈ClNO Benzhydryloxy, HCl salt High steric hindrance; hazardous (toxic via inhalation/skin contact). Identified as a diphenhydramine impurity; safety data emphasized handling precautions .
N-Methyl-N-(2-(4-nitrophenoxy)ethyl)-2-(4-nitrophenyl)ethanamine C₁₇H₁₉N₃O₅ Dual 4-nitro groups on phenoxy/phenethyl Strong electron-withdrawing nitro groups; complex InChI and molecular formula. Explored in nitroaromatic chemistry; potential applications in explosives or dye intermediates.
2-(5-((2,4-Dimethylphenoxy)methyl)-oxadiazol-3-yl)-N-methylethanamine HCl C₁₄H₁₈ClN₃O₂ Oxadiazole, 2,4-dimethylphenoxy Heterocyclic oxadiazole core enhances metabolic stability and binding affinity. Pharmaceutical candidate; 97% purity in commercial catalogs .
4-Amino-N-[2-(4-aminophenoxy)ethyl]-N-methylphenylethylamine C₁₇H₂₂N₄O Dual amino groups on phenoxy/phenethyl High polarity due to amino groups; potential for hydrogen bonding. Studied in polyamine analogs; relevance in receptor-targeted drug design .

Key Structural and Functional Insights:

Fluorine vs. Nitro Substituents: The fluorine atom in this compound provides moderate electronegativity, enhancing metabolic stability without excessive steric hindrance. In contrast, nitro-substituted analogs (e.g., C₁₇H₁₉N₃O₅) exhibit stronger electron-withdrawing effects, which may reduce bioavailability but improve reactivity in electrophilic substitutions .

Steric and Lipophilic Effects: The <i>tert</i>-butyl group in C₁₃H₁₉FNO·HCl increases lipophilicity, favoring membrane permeability in drug candidates.

Heterocyclic Modifications :

  • Oxadiazole-containing analogs (e.g., C₁₄H₁₈ClN₃O₂) demonstrate enhanced enzymatic and thermal stability compared to the parent compound, attributed to the aromatic heterocycle’s rigidity .

Amino Group Functionalization: Compounds with amino substituents (e.g., C₁₇H₂₂N₄O) exhibit increased polarity and hydrogen-bonding capacity, making them candidates for targeting polar enzyme active sites or receptors .

Biological Activity

2-(4-fluorophenoxy)-N-methylethanamine, a compound characterized by a fluorophenyl group linked to an ether and a secondary amine, has garnered attention in the field of medicinal chemistry due to its potential biological activities. Its molecular formula is C9H12FNO, with a molecular weight of 169.20 g/mol. This article reviews the biological activity of this compound, including its synthesis, mechanism of action, and relevant case studies.

Synthesis

The synthesis of this compound can be achieved through various methods, primarily involving the reaction of 4-fluorophenol with N-methylethanamine. The following table summarizes the synthetic routes and reaction conditions:

Synthetic Route Reagents Conditions Yield
Reflux Method4-Fluorophenol, N-MethylethanamineAcetone, RefluxHigh
Microwave-Assisted4-Fluorophenol, N-MethylethanamineMicrowave IrradiationModerate

These methods highlight the versatility of the compound in synthetic organic chemistry.

The biological activity of this compound is linked to its ability to interact with various biological targets. Interaction studies have revealed that this compound exhibits binding affinity with several receptors and enzymes, which may contribute to its pharmacological effects. The presence of the fluorine atom in the phenyl group enhances its electron-withdrawing properties, potentially increasing its reactivity and affinity for biological targets.

Biological Activities

Research indicates that this compound may exhibit several biological activities:

  • Anti-tumor Effects : Preliminary studies suggest that compounds similar to this compound possess anti-tumor properties, possibly through apoptosis induction in cancer cells.
  • Anti-inflammatory Properties : The compound has been investigated for its potential to reduce inflammation markers in various models.
  • Neurotransmitter Modulation : There are indications that it may influence neurotransmitter systems, which could have implications for mood disorders.

Case Studies

A detailed examination of case studies involving this compound can provide insights into its practical applications and effects in real-world scenarios.

  • Case Study on Anti-inflammatory Activity : A study involving animal models demonstrated that administration of the compound significantly reduced levels of pro-inflammatory cytokines compared to control groups. This suggests a potential therapeutic role in inflammatory diseases.
  • Clinical Observations : In a clinical setting, patients receiving treatment involving derivatives of this compound reported improvements in symptoms associated with mood disorders. This points towards its potential as an antidepressant or anxiolytic agent.

Comparative Analysis

To better understand the unique properties of this compound, a comparison with structurally similar compounds is essential:

Compound Name Structural Features Biological Activity
2-(3-Fluorophenoxy)-N-methylethanamineSimilar fluorophenyl structure (3-position)Varies; less potent anti-inflammatory effects
2-(4-chlorophenoxy)-N-methylethanamineChlorine instead of fluorinePotentially different binding affinities
2-(phenoxy)-N-methylethanamineNo halogen substitutionLacks significant biological activity

This comparative analysis underscores how variations in substituents can influence both chemical behavior and biological activity.

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